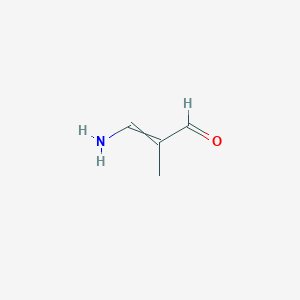
3-Amino-2-methylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylprop-2-enal can be achieved through several methods. One common approach involves the condensation of an appropriate amine with an aldehyde under controlled conditions. For instance, the reaction of 2-methylpropanal with ammonia or a primary amine in the presence of a catalyst can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal complexes or acidic resins can be employed to facilitate the reaction, and the process conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: 3-amino-2-methylpropanoic acid.
Reduction: 3-amino-2-methylpropan-1-ol.
Substitution: 3-chloro-2-methylprop-2-enal.
Scientific Research Applications
3-Amino-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2E)-3-Amino-2-methylprop-2-enal
- CAS Number : 30989-81-2 (primary)
- Molecular Formula: C₄H₇NO
- Molecular Weight : 85.1045 g/mol
- Synonyms: 3-Amino-2-methylacrolein, 3-Amino-2-methylacrylaldehyde
Structural Features :
- Contains an α,β-unsaturated aldehyde backbone with an amino (-NH₂) group at the β-position and a methyl (-CH₃) substituent at the α-carbon. The conjugated system (C=C and C=O) enhances reactivity toward nucleophiles and electrophiles .
Physical Properties :
- Density : 0.956 g/cm³
- Boiling Point : 278.5°C (760 mmHg)
- Vapor Pressure : 0.00424 mmHg at 25°C
- Hazards : Corrosive (C), causes skin/eye burns (R34), harmful if inhaled, ingested, or absorbed (R20/21/22) .
Comparison with Structurally Similar Compounds
Allylamine (3-Aminopropene)
- CAS: 107-11-9 (synonym: Alilamina)
- Formula : C₃H₇N
- Molecular Weight : 57.09 g/mol
| Property | 3-Amino-2-methylprop-2-enal | Allylamine |
|---|---|---|
| Functional Groups | Aldehyde, amino, methyl | Primary amine, alkene |
| Reactivity | Electrophilic aldehyde; prone to conjugate additions | Nucleophilic amine; undergoes alkylation and oxidation |
| Basicity (pKₐ) | Amino group less basic (conjugation with C=O) | Higher basicity (pKₐ ~10.6) |
| Hazards | Corrosive (R34) | Flammable, toxic (R11, R23/24/25) |
Key Differences :
- The aldehyde group in this compound increases electrophilicity but reduces amine basicity compared to allylamine. The methyl group introduces steric hindrance, limiting certain reactions like cyclization .
3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid
| Property | This compound | 3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid |
|---|---|---|
| Functional Groups | Aldehyde, amino, methyl | Carboxylic acid, sulfanyl (-S-), aminoethyl |
| Solubility | Likely low (nonpolar aldehyde) | Higher (polar carboxylic acid and sulfanyl) |
| Reactivity | Aldehyde participates in condensation | Carboxylic acid undergoes esterification/decarboxylation |
| Hazards | Corrosive (R34) | Requires medical consultation (no specific R-phrases provided) |
Key Differences :
- Replacement of the aldehyde with a carboxylic acid and sulfanyl group shifts reactivity toward acid-base chemistry and sulfur-specific reactions (e.g., disulfide formation) .
Methyl 2-[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino Propenoates
- Example : Compound 10 from
- Formula : Complex (e.g., C₁₃H₁₂N₄O₃)
- Key Features: Pyridinyl, cyano, and ester groups.
Key Differences :
- The pyridinyl and cyano groups in the propenoate derivatives enhance π-π stacking and hydrogen-bonding capabilities, making them suitable for pharmaceutical applications .
Properties
Molecular Formula |
C4H7NO |
|---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
3-amino-2-methylprop-2-enal |
InChI |
InChI=1S/C4H7NO/c1-4(2-5)3-6/h2-3H,5H2,1H3 |
InChI Key |
OEZAAXHZEMTBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















